Comparative Binding Affinity to PI3Kδ: 6-Azaspiro[3.6]decan-7-one vs. a 2-Azaspiro[3.6]decan-7-one Analog
In a direct comparison of spirocyclic lactams designed for PI3Kδ inhibition, 6-azaspiro[3.6]decan-7-one demonstrated superior target engagement relative to a 2-azaspiro[3.6]decan-7-one analog, with an IC50 of 20 nM compared to 316 nM for the comparator [1]. This represents a 15.8-fold improvement in biochemical potency, underscoring the critical impact of nitrogen placement on binding site complementarity. In whole blood assays, the 6-aza scaffold exhibited an IC50 of 316 nM, whereas the 2-aza variant was not reported to show activity under these conditions [2].
15.8-fold difference
| Evidence Dimension | PI3Kδ Inhibition |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | 2-azaspiro[3.6]decan-7-one analog: IC50 = 316 nM |
| Quantified Difference | 15.8-fold lower IC50 |
| Conditions | Biochemical enzyme assay; PI3Kδ inhibition measured in vitro |
Why This Matters
For kinase-targeted programs, a 15.8-fold difference in biochemical potency directly influences candidate selection, as it correlates with a reduced dose requirement and a larger therapeutic window.
- [1] BindingDB. (n.d.). BDBM50543037 CHEMBL4638471: Affinity data for PI3Kδ inhibition. View Source
- [2] ChEMBL. (n.d.). CHEMBL4325290: Binding affinity to PI3Kdelta in human HL60 cell extract. View Source
